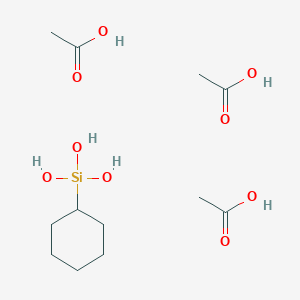
Acetic acid--cyclohexylsilanetriol (3/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid–cyclohexylsilanetriol (3/1) is a compound that combines acetic acid and cyclohexylsilanetriol in a 3:1 ratio Acetic acid is a well-known organic acid with the chemical formula CH₃COOH, commonly found in vinegar Cyclohexylsilanetriol is a silicon-based compound with three hydroxyl groups attached to a cyclohexyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–cyclohexylsilanetriol (3/1) typically involves the reaction of cyclohexyltrichlorosilane with acetic acid in the presence of a catalyst. The reaction proceeds as follows: [ \text{C}6\text{H}{11}\text{SiCl}_3 + 3 \text{CH}_3\text{COOH} \rightarrow \text{C}6\text{H}{11}\text{Si(OH)}_3 + 3 \text{CH}_3\text{COCl} ] This reaction is usually carried out under controlled temperature and pressure conditions to ensure complete conversion and high yield.
Industrial Production Methods
In an industrial setting, the production of acetic acid–cyclohexylsilanetriol (3/1) involves large-scale reactors where cyclohexyltrichlorosilane and acetic acid are mixed in the presence of a suitable catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The final product is purified through recrystallization or other purification techniques to achieve the required purity.
化学反応の分析
Types of Reactions
Acetic acid–cyclohexylsilanetriol (3/1) undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of acetic acid and cyclohexylsilanetriol.
Condensation: It can undergo condensation reactions with other silanol-containing compounds to form siloxane bonds.
Esterification: The acetic acid component can participate in esterification reactions with alcohols to form esters.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with acidic or basic catalysts.
Condensation: Requires the presence of a dehydrating agent or catalyst to promote the formation of siloxane bonds.
Esterification: Involves the use of alcohols and acid catalysts such as sulfuric acid or hydrochloric acid.
Major Products Formed
Hydrolysis: Acetic acid and cyclohexylsilanetriol.
Condensation: Siloxane polymers or oligomers.
Esterification: Esters of acetic acid and corresponding alcohols.
科学的研究の応用
Acetic acid–cyclohexylsilanetriol (3/1) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and siloxane polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in wound healing and infection control.
Industry: Utilized as a coupling agent in the production of composite materials, adhesives, and coatings.
作用機序
The mechanism of action of acetic acid–cyclohexylsilanetriol (3/1) involves its ability to form hydrogen bonds and coordinate with other molecules through its hydroxyl groups. This allows it to interact with various molecular targets and pathways, including:
Hydrogen Bonding: The hydroxyl groups can form hydrogen bonds with other molecules, stabilizing complexes and enhancing solubility.
Coordination Chemistry: The silicon atom can coordinate with metal ions, facilitating catalytic reactions and enhancing the reactivity of the compound.
類似化合物との比較
Similar Compounds
Cyclohexylsilanetriol: Similar in structure but lacks the acetic acid component.
Acetic Acid: A simple organic acid without the silicon-based component.
Trimethylsilanol: Another silanol compound with different alkyl groups attached to the silicon atom.
Uniqueness
Acetic acid–cyclohexylsilanetriol (3/1) is unique due to its combination of acetic acid and cyclohexylsilanetriol, which imparts distinct chemical and physical properties
特性
CAS番号 |
18023-77-3 |
|---|---|
分子式 |
C12H26O9Si |
分子量 |
342.41 g/mol |
IUPAC名 |
acetic acid;cyclohexyl(trihydroxy)silane |
InChI |
InChI=1S/C6H14O3Si.3C2H4O2/c7-10(8,9)6-4-2-1-3-5-6;3*1-2(3)4/h6-9H,1-5H2;3*1H3,(H,3,4) |
InChIキー |
DBXWGQSBQJMBKI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.C1CCC(CC1)[Si](O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(5-methyltetrazol-2-yl)adamantane-1-carbohydrazide](/img/structure/B14169040.png)
![4'-Chloro-5-methoxy[1,1'-biphenyl]-3-ol](/img/structure/B14169042.png)
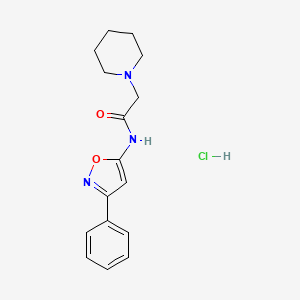
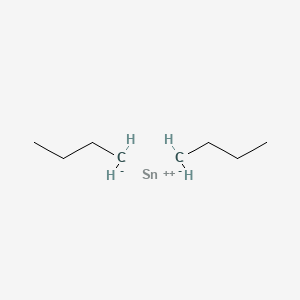
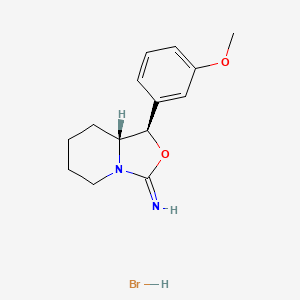

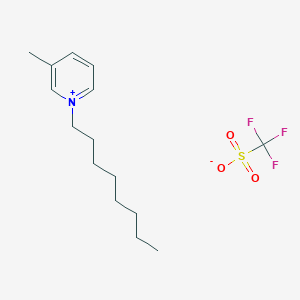
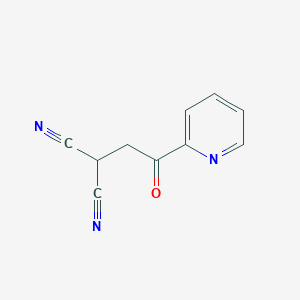
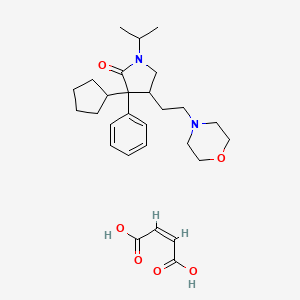


![1,3,3-Trimethyl-6-[(2-nitrophenyl)sulfonyl]-6-azabicyclo[3.2.1]octane](/img/structure/B14169100.png)
![3-chloro-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14169101.png)
![6-Chloroimidazo[1,2-A]pyrazine-8-carboxylic acid](/img/structure/B14169110.png)
